PL225B
Description
PL225B is an orally bioavailable small-molecule inhibitor targeting the insulin-like growth factor 1 receptor (IGF-1R), a receptor tyrosine kinase implicated in tumor proliferation, apoptosis suppression, and oncogenic transformation . Its mechanism involves selective binding to IGF-1R, disrupting downstream signaling pathways critical for cancer cell survival. The trial employs a modified accelerated titration design with cohorts of three patients, escalating doses by 100% during the accelerated phase and 40% during the standard phase .
Key pharmacological attributes of this compound include:
- Oral bioavailability, a distinguishing feature compared to intravenous IGF-1R inhibitors.
- Target specificity, with preclinical data suggesting minimal off-target effects on insulin receptors (IR) .
- Antineoplastic activity demonstrated in IGF-1R-overexpressing tumor models, inducing apoptosis and proliferation inhibition .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PL225B; PL-225B; PL 225B. |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of this compound with Representative IGF-1R Inhibitors
Notes:
- This compound’s trial design includes stringent glycemic monitoring (fasting glucose ≤125 mg/dL, HbA1c <6.5% in non-diabetic cohorts), addressing hyperglycemia—a class-wide adverse effect due to IGF-1R/IR cross-reactivity .
- Comparative compounds like linsitinib (OSI-906) have shown similar oral bioavailability but higher IR off-target effects, leading to dose-limiting metabolic toxicities .
Clinical Efficacy and Limitations
This compound’s Phase 1 trial focuses on dose escalation rather than efficacy, but translational data suggest IGF-1R overexpression correlates with response . In contrast, antibody-based IGF-1R inhibitors demonstrated mixed results in late-phase trials, with figitumumab failing to improve survival in non-small cell lung cancer due to insufficient patient stratification . This compound’s oral formulation may enhance compliance in chronic dosing regimens, though its efficacy in metastatic settings remains unproven .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
